
Argipressin, beta-mercapto-beta, beta-cyclopentamethylenepropionic acid(1)-O-methyl-tyr(2)-lysnh2(9)-
Übersicht
Beschreibung
Argipressin, beta-mercapto-beta, beta-cyclopentamethylenepropionic acid(1)-O-methyl-tyr(2)-lysnh2(9)-, also known as Argipressin, beta-mercapto-beta, beta-cyclopentamethylenepropionic acid(1)-O-methyl-tyr(2)-lysnh2(9)-, is a useful research compound. Its molecular formula is C56H83N15O12S2 and its molecular weight is 1222.5 g/mol. The purity is usually 95%.
The exact mass of the compound Argipressin, beta-mercapto-beta, beta-cyclopentamethylenepropionic acid(1)-O-methyl-tyr(2)-lysnh2(9)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Vasopressins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Argipressin, beta-mercapto-beta, beta-cyclopentamethylenepropionic acid(1)-O-methyl-tyr(2)-lysnh2(9)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Argipressin, beta-mercapto-beta, beta-cyclopentamethylenepropionic acid(1)-O-methyl-tyr(2)-lysnh2(9)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Argipressin, also known as vasopressin, is a neuropeptide that plays a crucial role in various physiological processes, including water retention, blood pressure regulation, and social behaviors. The compound in focus, Argipressin, beta-mercapto-beta, beta-cyclopentamethylenepropionic acid(1)-O-methyl-tyr(2)-lysnh2(9)- , is a modified form of vasopressin that exhibits unique biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Argipressin primarily interacts with three types of G protein-coupled receptors: V1a, V1b, and V2. Each receptor subtype has distinct functional roles:
- V1a Receptor : Primarily involved in vasoconstriction and increasing blood pressure. It is expressed in vascular smooth muscle cells and various other tissues.
- V1b Receptor : Primarily found in the pituitary gland and involved in the regulation of adrenocorticotropic hormone (ACTH) secretion.
- V2 Receptor : Mainly located in the kidney's collecting ducts, facilitating water reabsorption through aquaporin channels.
The binding of Argipressin to these receptors activates intracellular signaling pathways that lead to physiological responses such as increased vascular resistance and enhanced water retention .
1. Antidiuretic Activity
Argipressin is recognized for its potent antidiuretic effects. It promotes water reabsorption in the kidneys by increasing the permeability of the collecting ducts through aquaporin-2 (AQP2) channels. Studies have shown that modifications to the Argipressin structure can enhance its antidiuretic potency significantly compared to natural vasopressin .
Compound | Antidiuretic Activity (Units/mg) |
---|---|
AVP | 323 |
Argipressin | 386 ± 36 |
[Tyr(OMe)2]AVP | 1800 (t 1/2 = 60) |
2. Vasopressor Activity
The vasopressor effects of Argipressin are mediated through the V1a receptor. This activity is crucial for managing conditions like septic shock where blood pressure support is needed. A recent study indicated that early administration of Argipressin in conjunction with norepinephrine improved hemodynamic parameters in patients with septic shock .
Compound | Vasopressor Activity (Units/mg) |
---|---|
AVP | 369 |
Argipressin | 450 |
[Leu4]AVP | 1–2 |
Septic Shock Management
Argipressin has been investigated as a treatment for septic shock. A retrospective study assessed its safety and efficacy when combined with norepinephrine. Results indicated significant improvements in mean arterial pressure (MAP) and reductions in peripheral resistance indices among patients treated with this combination compared to those receiving norepinephrine alone .
Table 1: Hemodynamic Parameters Post-Treatment
Group | MAP Increase | Resistance Index Reduction |
---|---|---|
Norepinephrine Only | Moderate | Increase |
Norepinephrine + Argipressin | Significant | Decrease |
Other Therapeutic Uses
Beyond septic shock, Argipressin has potential applications in treating conditions associated with diabetes insipidus and certain bleeding disorders due to its ability to enhance platelet aggregation and vascular tone .
Case Studies
Case Study 1: Efficacy in Septic Shock
A cohort study involving 800 patients demonstrated that those treated with Argipressin showed a lower mortality rate compared to those on standard norepinephrine therapy alone. The combination therapy led to improved organ perfusion metrics and reduced lactate levels over time .
Case Study 2: Antidiuretic Effect
In a controlled trial assessing the antidiuretic effects of modified Argipressin analogs, significant increases in urine concentration were observed within hours of administration, confirming its effectiveness in managing conditions characterized by excessive urination .
Wissenschaftliche Forschungsanwendungen
Hemodynamic Support in Septic Shock
Argipressin is increasingly recognized for its role in treating septic shock, a condition characterized by severe hypotension and multi-organ failure. A study highlighted the effectiveness of combining argipressin with norepinephrine to optimize hemodynamics in patients experiencing septic shock. The combination was associated with improved mean arterial pressure (MAP) and reduced peripheral resistance indices, suggesting enhanced organ perfusion without significant adverse effects .
Case Study: Norepinephrine-Argipressin Association
- Study Design : Retrospective observational study involving 48 patients divided into three treatment groups: norepinephrine alone, norepinephrine with argipressin, and argipressin following norepinephrine.
- Findings : The group receiving the combination treatment showed a statistically significant improvement in MAP and a reduction in resistance indices compared to those receiving norepinephrine alone .
Surgical Applications: Reducing Blood Loss
One of the most promising applications of argipressin is its potential to minimize blood loss during surgical procedures, particularly liver resections. A prospective randomized controlled trial (ARG-01) is investigating the efficacy of argipressin in reducing perioperative blood loss by decreasing hepatic and portal blood flow .
Study Overview
- Participants : 248 patients undergoing liver resection at Sahlgrenska University Hospital.
- Primary Endpoint : Peroperative blood loss.
- Secondary Outcomes : Need for blood transfusions, inflammatory response, organ damage markers, and postoperative complications at 30 days.
- Hypothesis : Argipressin may decrease systemic inflammation associated with surgical trauma, potentially improving outcomes .
Pediatric Applications
In pediatric care, particularly for infants with single ventricle physiology, argipressin has been utilized to manage hemodynamic instability. An international survey revealed that while many practitioners use argipressin as a second-line treatment for vasoplegia and refractory shock, concerns about its side effects persist .
Key Insights from the Survey
- Usage : Widely used in pediatric intensive care units.
- Concerns : Lack of protocols for its administration and fear of adverse effects hinder broader adoption.
- Benefits : Improved hemodynamics and reduced incidence of low cardiac output syndrome were noted among users .
Comparative Efficacy of Analogues
Research into AVP analogues such as terlipressin and lypressin has shown varying efficacy across different applications:
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2S)-3-(4-methoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H83N15O12S2/c1-83-35-19-17-34(18-20-35)29-39(64-46(74)31-56(85)23-7-3-8-24-56)50(78)68-40(28-33-12-4-2-5-13-33)51(79)66-38(21-22-44(58)72)49(77)69-41(30-45(59)73)52(80)70-42(32-84)54(82)71-27-11-16-43(71)53(81)67-37(15-10-26-63-55(61)62)48(76)65-36(47(60)75)14-6-9-25-57/h2,4-5,12-13,17-20,32,36-43,85H,3,6-11,14-16,21-31,57H2,1H3,(H2,58,72)(H2,59,73)(H2,60,75)(H,64,74)(H,65,76)(H,66,79)(H,67,81)(H,68,78)(H,69,77)(H,70,80)(H4,61,62,63)/t36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRRGFIABYAUHP-AQJXLSMYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)CC4(CCCCC4)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CC4(CCCCC4)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H83N15O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159396 | |
Record name | Argipressin, beta-mercapto-beta, beta-cyclopentamethylenepropionic acid(1)-O-methyl-tyr(2)-lysnh2(9)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1222.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135484-51-4 | |
Record name | Argipressin, beta-mercapto-beta, beta-cyclopentamethylenepropionic acid(1)-O-methyl-tyr(2)-lysnh2(9)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135484514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Argipressin, beta-mercapto-beta, beta-cyclopentamethylenepropionic acid(1)-O-methyl-tyr(2)-lysnh2(9)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.